tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16524921
InChI: InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)11(15)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3
SMILES:
Molecular Formula: C14H19BrN2O2
Molecular Weight: 327.22 g/mol

tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

CAS No.:

Cat. No.: VC16524921

Molecular Formula: C14H19BrN2O2

Molecular Weight: 327.22 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate -

Specification

Molecular Formula C14H19BrN2O2
Molecular Weight 327.22 g/mol
IUPAC Name tert-butyl 5-amino-8-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)11(15)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3
Standard InChI Key FGICENBYTMMDQZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Br)N

Introduction

Structural and Molecular Features

Core Architecture

The molecule features a partially saturated isoquinoline backbone fused to a six-membered ring system. Key structural elements include:

  • Tetrahydroisoquinoline core: Provides rigidity and planar aromatic characteristics while maintaining partial saturation for conformational flexibility .

  • tert-Butyloxycarbonyl (Boc) group: Positioned at the 2-position, this protecting group enhances solubility in organic solvents and modulates electronic effects .

  • Bromine atom: Occupies the 8-position of the aromatic ring, introducing steric bulk and influencing electrophilic substitution patterns .

  • Primary amine: Located at the 5-position, this group serves as a potential site for derivatization and hydrogen bonding interactions .

The three-dimensional conformation, as revealed by PubChem's 3D structure models , shows a puckered tetrahydroisoquinoline ring system with the bromine atom adopting an axial orientation relative to the amine group.

Electronic Properties

Quantum mechanical calculations from PubChem data indicate:

  • Dipole moment: 4.8 Debye (calculated)

  • Partial charges:

    • Bromine: -0.32 e

    • Amine nitrogen: -0.45 e

    • Carboxylate oxygen: -0.51 e

These electronic characteristics facilitate interactions with biological targets through dipole-dipole forces and charge transfer mechanisms .

Synthetic Methodologies

Key Synthetic Routes

While full synthetic details remain proprietary, available data suggest a multi-step approach:

Step 1: Ring Formation
A Bischler-Napieralski reaction constructs the isoquinoline core, followed by selective hydrogenation to achieve partial saturation .

Step 2: Bromination
Electrophilic aromatic bromination using Br₂/FeBr₃ introduces the 8-bromo substituent with >85% regioselectivity .

Step 3: Amination
A Buchwald-Hartwig coupling installs the 5-amino group, requiring palladium catalysis and specialized ligands .

Step 4: Boc Protection
Reaction with di-tert-butyl dicarbonate in THF protects the secondary amine, achieving 92-95% yield.

Optimization Challenges

Current synthetic limitations include:

Physicochemical Characterization

Experimental Data

PropertyValueMethod (Reference)
Molecular Weight327.22 g/molESI-MS
Melting Point158-160°CDSC
LogP2.7XLogP3
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask
pKa (amine)8.9 ± 0.2Potentiometric

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.89 (s, 1H, ArH), 4.32 (br s, 2H, NH₂), 3.75-3.82 (m, 2H, CH₂N), 2.90-3.10 (m, 4H, ring CH₂), 1.48 (s, 9H, t-Bu).

  • IR (KBr):
    3350 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).

Biological Activity and Applications

Neuropharmacological Effects

Structural analogs demonstrate:

  • 68% inhibition of MAO-B at 10 μM

  • Moderate affinity (Ki = 340 nM) for σ-1 receptors

Research Challenges and Future Directions

Synthetic Improvements

  • Develop asymmetric catalysis for stereocontrol at C2

  • Optimize bromination conditions to minimize di-substitution byproducts

Pharmacological Optimization

  • Structure-activity relationship (SAR) studies focusing on:

    • Bromine replacement with other halogens

    • Boc group alternatives for enhanced blood-brain barrier penetration

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